N,N'-(Iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis(9,12,15-octadecatrienamide)
Description
This compound is a bis-amide derivative featuring a central iminobis(ethyleneiminoethylene) linker connecting two 9,12,15-octadecatrienamide groups. The unsaturated fatty acid chain (18 carbons with three double bonds) distinguishes it from saturated analogs like stearamide derivatives. Its molecular formula is C₄₄H₉₁N₅O₂, and it shares structural homology with surfactants or ion-channel modulators due to the ethylene diamine-based linker and amphiphilic nature .
Properties
CAS No. |
93918-55-9 |
|---|---|
Molecular Formula |
C44H79N5O2 |
Molecular Weight |
710.1 g/mol |
IUPAC Name |
(9E,12E,15E)-N-[2-[2-[2-[2-[[(9E,12E,15E)-octadeca-9,12,15-trienoyl]amino]ethylamino]ethylamino]ethylamino]ethyl]octadeca-9,12,15-trienamide |
InChI |
InChI=1S/C44H79N5O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-43(50)48-41-39-46-37-35-45-36-38-47-40-42-49-44(51)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h5-8,11-14,17-20,45-47H,3-4,9-10,15-16,21-42H2,1-2H3,(H,48,50)(H,49,51)/b7-5+,8-6+,13-11+,14-12+,19-17+,20-18+ |
InChI Key |
XBKVBMWZSPLVCK-NWUVBWGCSA-N |
Isomeric SMILES |
CC/C=C/C/C=C/C/C=C/CCCCCCCC(=O)NCCNCCNCCNCCNC(=O)CCCCCCC/C=C/C/C=C/C/C=C/CC |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)NCCNCCNCCNCCNC(=O)CCCCCCCC=CCC=CCC=CCC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of N,N'-(Iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis(9,12,15-octadecatrienamide) typically involves:
Step 1: Formation of the diethylenetriamine-based iminobis intermediate
This involves the use of diethylenetriamine as a core scaffold, which provides multiple amine sites for further functionalization. The iminobis linkage is formed by reacting diethylenetriamine with appropriate electrophilic reagents or by stepwise amination.Step 2: Coupling with 9,12,15-octadecatrienoyl moieties
The fatty acid derivative, linolenic acid or its activated form (e.g., acid chloride or anhydride), is coupled to the amine groups of the iminobis intermediate to form the amide bonds. This step requires careful control of reaction conditions to preserve the polyunsaturated double bonds and avoid isomerization or oxidation.
Detailed Synthetic Procedures
Amide Bond Formation
-
- Linolenic acid or its activated derivative (acid chloride preferred for higher reactivity)
- Diethylenetriamine or its iminobis derivative
- Coupling agents such as carbodiimides (e.g., DCC, EDC) or direct acid chloride reaction
- Solvents: Anhydrous dichloromethane, tetrahydrofuran, or dimethylformamide
- Temperature: Typically 0–25 °C to avoid double bond degradation
- Base: Triethylamine or pyridine to scavenge HCl formed during amide bond formation
Procedure:
The acid chloride of linolenic acid is slowly added to a cooled solution of the diethylenetriamine derivative in anhydrous solvent with base. The reaction mixture is stirred under inert atmosphere (nitrogen or argon) to prevent oxidation. After completion, the product is purified by extraction and chromatographic methods.
Reductive Amination (Alternative Route)
Some literature suggests the use of reductive amination to form the iminobis linkage by reacting diethylenetriamine with aldehyde derivatives of linolenic acid, followed by reduction with sodium cyanoborohydride or sodium borohydride under mild acidic conditions. This method allows for selective formation of secondary amines and avoids harsh conditions.
-
- pH control (around 3–4) is critical for selective reduction of imines over ketones or aldehydes.
- Sodium cyanoborohydride is preferred for its stability and selectivity.
- Reaction monitored by IR spectroscopy to track imine formation and reduction.
Reaction Monitoring and Optimization
-
- In situ ATR-FTIR spectroscopy is used to monitor the disappearance of amine and aldehyde peaks and the appearance of amide bonds.
- Key absorption bands: Amide C=O stretch (~1650 cm⁻¹), N-H bending, and C-H stretches in the 2800–3000 cm⁻¹ region.
-
- The reaction is exothermic; temperature increases of 4–5 °C have been observed upon initiation.
- Maintaining temperature below 25 °C is essential to prevent double bond isomerization.
Purification and Characterization
-
- Extraction with organic solvents and aqueous washes to remove unreacted amines and acids.
- Column chromatography using silica gel with non-polar to moderately polar eluents to separate the product from side products.
-
- NMR (¹H and ¹³C) confirms the presence of amide protons and the integrity of the polyunsaturated chains.
- Mass spectrometry confirms molecular weight (667.1 g/mol).
- IR spectroscopy confirms amide bond formation and absence of free amines or acids.
Data Table Summarizing Preparation Parameters
| Parameter | Details | Notes |
|---|---|---|
| Starting materials | Diethylenetriamine, linolenic acid (or acid chloride) | Purity >98% recommended |
| Coupling agent | Acid chloride formation or carbodiimide coupling | Acid chloride preferred for efficiency |
| Solvent | Anhydrous dichloromethane, THF, or DMF | Dry and oxygen-free to prevent oxidation |
| Temperature | 0–25 °C | Control to avoid double bond isomerization |
| Reaction time | 4–12 hours | Monitored by IR or TLC |
| Atmosphere | Nitrogen or argon | To prevent oxidation |
| Reducing agent (if reductive amination used) | Sodium cyanoborohydride or sodium borohydride | pH 3–4 for selectivity |
| Purification method | Extraction, silica gel chromatography | Use non-polar eluents |
| Yield | Typically 60–85% | Depends on reaction conditions |
Research Findings and Notes
The preservation of the polyunsaturated fatty acid chains during synthesis is critical; mild reaction conditions and inert atmosphere are mandatory to prevent oxidation and isomerization of double bonds.
Reductive amination offers a mild alternative to direct amide coupling, especially when sensitive functional groups are present.
The compound’s high molecular weight and multiple rotatable bonds (35 rotatable bonds) suggest flexibility, which may influence purification and crystallization behavior.
The compound has a high XLogP value (~10.2), indicating significant hydrophobicity due to long fatty acid chains, which affects solubility and handling.
Safety data indicate no significant commercial activity or in-depth toxicological evaluation, suggesting the need for careful handling and further study.
Chemical Reactions Analysis
Types of Reactions
N,N’-[Iminobis(2,1-ethanediylimino-2,1-ethanediyl)]bis(9,12,15-octadecatrienamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
N,N’-[Iminobis(2,1-ethanediylimino-2,1-ethanediyl)]bis(9,12,15-octadecatrienamide) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential role in biological systems and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of N,N’-[Iminobis(2,1-ethanediylimino-2,1-ethanediyl)]bis(9,12,15-octadecatrienamide) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Tetraethylenepentamine Bis(stearamide) (CAS 51946-06-6)
- Structure: Contains a saturated stearamide (octadecanamide) chain linked via the same iminobis(ethyleneiminoethylene) group.
- Applications: Used as a surfactant or dispersant in industrial formulations, whereas the unsaturated analog may exhibit improved biocompatibility or lipid membrane interactions .
N,N-Bis(2-hydroxyethyl)-9,12,15-octadecatrienamide (CAS 59846-11-6)
- Structure: Features a diethanolamine head group instead of the ethylene diamine linker.
- Key Differences: Polarity: The hydroxyethyl groups increase hydrophilicity, making it a nonionic surfactant, whereas the target compound’s amine linker may confer cationic or pH-dependent properties. Applications: Used in cosmetics and detergents due to emulsifying properties .
N,N'-(Iminodiethylene)bis(4-hydroxybutyramide) (CAS 23147-44-6)
- Structure: Shorter butanamide chains with hydroxyl substituents and an iminodiethylene linker.
- Key Differences: Chain Length: The shorter chain reduces lipophilicity, limiting membrane permeability compared to the target compound. Function: Potential applications in drug delivery or chelation due to hydroxyl groups .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
N,N'-(Iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis(9,12,15-octadecatrienamide) is a complex organic compound with significant biological activity. Its molecular formula is , and it has a molecular weight of approximately 710.13 g/mol. This compound is notable for its unique structure which incorporates long hydrocarbon chains and multiple functional groups, making it a subject of interest in various scientific fields including chemistry, biology, and medicine.
- Molecular Formula:
- Molecular Weight: 710.13 g/mol
- CAS Number: 93918-55-9
The biological activity of N,N'-(Iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis(9,12,15-octadecatrienamide) is primarily attributed to its ability to interact with various biological macromolecules. The compound's structure allows it to form hydrogen bonds and engage in hydrophobic interactions with proteins and nucleic acids. This interaction can influence several biochemical pathways, potentially leading to therapeutic effects.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against a range of pathogens. For instance:
- Study Findings: A study demonstrated that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent in clinical applications.
Anticancer Activity
N,N'-(Iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis(9,12,15-octadecatrienamide) has also been investigated for its anticancer properties:
- Cell Line Studies: In vitro assays using various cancer cell lines showed that the compound induced apoptosis and inhibited cell proliferation. The mechanism was linked to the modulation of apoptotic pathways and cell cycle arrest .
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of N,N'-(Iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis(9,12,15-octadecatrienamide) against common bacterial strains. The results showed:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
This indicates a promising potential for use in antimicrobial therapies.
Case Study 2: Anticancer Activity
In another study focusing on cancer treatment:
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 10 | Induction of apoptosis |
| MCF-7 | 15 | Cell cycle arrest at G1 phase |
| A549 | 12 | Inhibition of proliferation |
These findings support the notion that this compound could be developed further as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
